Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
Description
Methyl 2-(1-adamantyl)-2-aminoacetate hydrochloride is a synthetic organic compound characterized by a rigid adamantane core conjugated with an aminoacetate ester moiety. The adamantyl group (tricyclo[3.3.1.1³,⁷]decane) imparts exceptional lipophilicity and steric bulk, while the aminoacetate ester contributes to solubility in polar solvents via protonation of the amine group in its hydrochloride salt form. Adamantane derivatives are widely explored in medicinal chemistry for their metabolic stability and ability to penetrate lipid membranes, making this compound relevant for applications in antiviral or central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane framework is constructed through a series of reactions, including ring expansion and contraction.
Introduction of Functional Groups: Functional groups are introduced via radical or carbocation intermediates, which are stabilized by the adamantane structure.
Final Product Formation: The final step involves the esterification and amination of the intermediate to form Methyl 2-(1-adamantyl)-2-aminoacetate, followed by its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions are common, where functional groups are replaced with others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation and subsequent substitution with nucleophiles are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The adamantane structure is known for its lipophilicity, which can improve the pharmacokinetic properties of drugs. Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride serves as a versatile building block in the synthesis of various pharmaceuticals.
Antiviral Properties
Adamantane derivatives, including methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride, have been extensively studied for their antiviral activities, particularly against Influenza A viruses. The mechanism of action involves interaction with the M2 ion channel of the virus, inhibiting its replication.
- Case Study : Research into aminoadamantanes has shown that modifications to the adamantane moiety can lead to compounds with enhanced antiviral potency. For instance, derivatives with varied substitutions have been synthesized and tested for their efficacy against resistant strains of Influenza A .
Drug Design and Development
The compound is also utilized in drug design as an "add-on" to existing pharmacophores. This strategy aims to improve drug stability and distribution in biological systems.
- Example : In the modification of sulfonylureas and other hypoglycemic agents, the addition of adamantane derivatives has led to improved therapeutic profiles .
Synthesis of Unnatural Amino Acids
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is instrumental in synthesizing enantiomerically pure unnatural α-amino acids. These compounds have critical roles in developing novel therapeutic agents.
Synthetic Pathways
The synthesis often involves conjugate additions where methyl 2-(1-adamantyl)-2-aminoacetate acts as a Michael acceptor. This method allows for the construction of complex amino acid structures that can exhibit unique biological activities .
| Synthetic Method | Yield (%) | Notes |
|---|---|---|
| Michael Addition | 85% | Effective for β-substituted UAAs |
| Asymmetric Synthesis | 90% | High enantiomeric excess achieved |
The biological activity of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride extends beyond antiviral effects to include potential applications in treating various disorders.
Antitumor Activity
Recent studies have indicated that adamantane derivatives can exhibit antitumor properties, making them candidates for cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes. The aminoacetate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituted Phenyl Derivatives
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride () and Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride () feature aromatic substituents. Key Differences:
- Lipophilicity : The adamantyl group in the target compound is significantly more lipophilic than the 2-chlorophenyl (ClogP ~2.5) or 2-methoxyphenyl (ClogP ~1.8) groups, enhancing membrane permeability .
- Synthesis: Phenyl-substituted analogs are synthesized via nucleophilic substitution or esterification (e.g., using Dowex H⁺ resin, as in ), whereas adamantyl derivatives may require specialized reagents to accommodate steric bulk .
Heterocyclic and Aliphatic Derivatives
Simple Glycine Derivatives
- Methyl 2-aminoacetate hydrochloride (): Molecular Simplicity: The unsubstituted glycine ester has a low molecular weight (125.55 g/mol) and high aqueous solubility, making it a common intermediate in peptide synthesis. Comparative Data:
- Solubility: >100 mg/mL in water () vs.
- Applications : Used as a building block in drug synthesis (), whereas adamantyl analogs may serve as prodrugs with prolonged half-lives .
Adamantane-Containing Analogs
- 2-Adamantanamine hydrochloride () and (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride (): Structural Insights: Adamantane’s incorporation in amines () and amino acid esters () highlights its versatility in modifying pharmacokinetic profiles.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| Methyl 2-(1-adamantyl)-2-aminoacetate hydrochloride* | C₁₃H₂₂ClNO₂ | 265.77 | 1-Adamantyl | High lipophilicity (ClogP ~4.2), rigid |
| Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C₉H₉Cl₂NO₂ | 234.08 | 2-Chlorophenyl | Aromatic, moderate solubility |
| Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride | C₁₀H₁₄ClNO₃ | 231.68 | 2-Methoxyphenyl | Enhanced polarity due to -OCH₃ |
| Cyclohexyl 2-aminoacetate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Cyclohexyl | Aliphatic, flexible |
| Methyl 2-aminoacetate hydrochloride | C₃H₈ClNO₂ | 125.55 | None (glycine ester) | High aqueous solubility |
*Inferred data based on structural analogs.
Research Findings
- Synthetic Challenges : Adamantyl derivatives may require prolonged reaction times or elevated temperatures due to steric hindrance, as seen in adamantane functionalization protocols () .
- Pharmacological Implications : The adamantyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies, whereas phenyl derivatives might favor peripheral actions .
- Stability: Hydrochloride salts of amino esters (e.g., ) improve shelf-life and solubility, a feature critical for adamantyl derivatives with inherent hydrophobicity .
Biological Activity
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is characterized by its adamantyl group, which contributes to its unique properties. The adamantyl moiety enhances the compound's steric hindrance and stability, potentially improving its binding affinity to biological targets. The amino group allows for hydrogen bonding and ionic interactions, which are critical for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₁O₂ |
| Molecular Weight | 179.66 g/mol |
| Boiling Point | 162ºC at 760 mmHg |
| Density | 1.147 g/cm³ |
The biological activity of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride is thought to involve its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways related to neurotransmitter transporters, particularly glycine transporters, which are implicated in neuropharmacological processes .
Antiviral and Antibacterial Properties
Research has indicated that methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride exhibits both antiviral and antibacterial properties. Its mechanism involves disrupting cellular processes in pathogens, thereby inhibiting their growth and replication.
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Studies suggest that it may enhance cognitive function and memory performance in animal models. For instance, it has shown promise in improving performance in tasks associated with learning and memory, such as the Morris water maze task .
Case Studies
Several studies have explored the effects of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride:
- Study on Glycine Transport Inhibition : A study demonstrated that this compound effectively inhibited high-affinity glycine transporters, which play a crucial role in neurotransmission. This inhibition could lead to increased glycine levels in synaptic clefts, enhancing excitatory neurotransmission through NMDA receptors .
- Cognitive Enhancement in Rodents : In a controlled study involving rodents, administration of the compound resulted in significantly improved performance on cognitive tasks compared to control groups. This suggests potential applications in treating cognitive impairments .
Research Findings
Recent findings emphasize the importance of the adamantyl group in enhancing the pharmacological profile of derivatives:
- Increased Lipophilicity : The incorporation of the adamantyl moiety has been linked to improved metabolic stability and distribution within biological systems. This property is crucial for developing effective therapeutic agents .
- Diverse Applications : Beyond its neuropharmacological effects, derivatives of methyl 2-(1-adamantyl)-2-aminoacetate; hydrochloride have been explored for their potential antitumor activities and as inhibitors of various enzymes involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
